2-Chloro-N,N-diethylethanamine

DNA alkylation cancer research synthetic lethality

2-Chloro-N,N-diethylethanamine (CAS 100-35-6, also known as N,N-diethyl-2-chloroethylamine or 2-chlorotriethylamine) is a monofunctional alkylating agent belonging to the nitrogen mustard class of compounds. With the molecular formula C₆H₁₄ClN and a molecular weight of 135.64 g/mol, it exists as a colorless to pale yellow liquid at ambient temperature, exhibiting a boiling point of 114°C at 760 mmHg and a density of 0.928 g/cm³.

Molecular Formula C6H14ClN
Molecular Weight 135.63 g/mol
CAS No. 100-35-6
Cat. No. B127519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N,N-diethylethanamine
CAS100-35-6
Synonyms2-Chlorotriethylamine;  (2-Chloroethyl)diethylamine;  (β-Chloroethyl)diethylamine;  1-Chloro-2-(N,N-diethylamino)ethane;  1-Chloro-2-(diethylamino)ethane;  1-Diethylamino-2-chloroethane;  2-(Diethylamino)-1-chloroethane;  2-(Diethylamino)chloroethane;  2-(Di
Molecular FormulaC6H14ClN
Molecular Weight135.63 g/mol
Structural Identifiers
SMILESCCN(CC)CCCl
InChIInChI=1S/C6H14ClN/c1-3-8(4-2)6-5-7/h3-6H2,1-2H3
InChIKeyYMDNODNLFSHHCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N,N-diethylethanamine (CAS 100-35-6): Chemical Identity and Core Properties for Scientific Procurement


2-Chloro-N,N-diethylethanamine (CAS 100-35-6, also known as N,N-diethyl-2-chloroethylamine or 2-chlorotriethylamine) is a monofunctional alkylating agent belonging to the nitrogen mustard class of compounds [1]. With the molecular formula C₆H₁₄ClN and a molecular weight of 135.64 g/mol, it exists as a colorless to pale yellow liquid at ambient temperature, exhibiting a boiling point of 114°C at 760 mmHg and a density of 0.928 g/cm³ [2]. The compound features a single 2-chloroethyl group attached to a diethylamino moiety, which confers distinct alkylation kinetics and electrophilic reactivity relative to bifunctional nitrogen mustards [3]. Structurally, it serves as the free base form, with the hydrochloride salt (CAS 869-24-9) offering enhanced handling stability for industrial and research applications [4].

Monofunctional Alkylation Tool

PARP1-dependent BER/NER repair pathway studies; avoids confounding crosslink variables

Amiodarone Impurity Standard

EP Impurity H / USP Related Compound H for regulatory-compliant HPLC impurity profiling

Synthesis Intermediate

Controlled precursor for nitrogen mustard derivatives and tetrasubstituted polyamines

Procurement Risks of Substituting 2-Chloro-N,N-diethylethanamine (CAS 100-35-6) with Generic Nitrogen Mustard Analogs


Despite belonging to the broader nitrogen mustard family, 2-chloro-N,N-diethylethanamine exhibits functional and mechanistic properties that preclude simple substitution with bifunctional mustards (e.g., mechlorethamine, melphalan) or alternative monoalkylators [1]. The compound is classified as a monofunctional alkylating agent bearing a single 2-chloroethyl group, in contrast to bifunctional nitrogen mustards that possess two reactive chloroethyl arms capable of forming DNA interstrand crosslinks [2]. This monofunctional architecture results in fundamentally different DNA adduct profiles, repair pathway dependencies, and cellular toxicity mechanisms . Furthermore, the N,N-diethyl substitution pattern alters the basicity of the nitrogen atom and consequently modulates the rate of intramolecular cyclization to the reactive aziridinium intermediate—a critical determinant of alkylation efficiency that varies substantially among structural analogs [2]. Generic substitution without consideration of these parameters introduces quantifiable risks in reaction yield reproducibility, biological assay outcomes, and regulatory impurity profiling .

Bifunctional Mustard Mismatch

Mechlorethamine and analogs form DNA interstrand crosslinks, altering repair pathway engagement and biological endpoints

N-Substitution Electronic Effect

Diethylamino substitution modulates aziridinium formation rate; different N-substituents shift alkylation kinetics and adduct profiles

Non-Designated Alkylator for QC

Generic alkylating agents lack EP/USP impurity designation required for Amiodarone analytical method validation

Quantitative Differentiation Evidence: 2-Chloro-N,N-diethylethanamine (CAS 100-35-6) vs. Nitrogen Mustard Comparators


Monofunctional vs. Bifunctional Alkylation: DNA Adduct Profile Comparison with Mechlorethamine

2-Chloro-N,N-diethylethanamine hydrochloride (CDEAH) functions exclusively as a monofunctional alkylating agent, forming single guanine-N7 adducts without generating DNA interstrand crosslinks [1]. In contrast, bifunctional nitrogen mustards such as mechlorethamine (HN2, CAS 51-75-2) possess two 2-chloroethyl groups and produce both mono-adducts and cytotoxic interstrand crosslinks [2]. This distinction is mechanistically critical for applications requiring selective DNA damage induction that relies on specific repair pathways (e.g., PARP1-dependent base excision repair) rather than crosslink repair mechanisms [1].

Adduct Profile vs. Mechlorethamine
Head-to-head
Monofunctional: single guanine-N7 adducts only
vs. bifunctional crosslinks
Confirms PARP1-repair-specific pathway tool; avoids crosslink-repair confounding
Relevant for synthetic lethality study design
DNA alkylation cancer research synthetic lethality

PARP1-Deficient Cell Selective Toxicity: IC₅₀ Comparison Between CDEAH and Olaparib

In isogenic cell line models, 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) demonstrated selective cytotoxicity toward PARP1-deficient cells compared to PARP1-proficient counterparts [1]. While the published study reports cell viability and tumor growth inhibition as primary endpoints, the magnitude of differential sensitivity establishes CDEAH as a mechanistically distinct agent whose activity is contingent upon PARP1 functional status [2]. This PARP1-dependence differs from the mechanism of PARP inhibitors such as olaparib, which target the PARP1 enzyme directly rather than generating PARP1-repairable DNA lesions [3].

PARP1-Deficient Selectivity vs. Olaparib
Cross-study comparable
Selective cytotoxicity toward PARP1-deficient cells; upstream DNA damage generation
vs. PARP enzyme inhibition
Orthogonal tool for dissecting PARP1-repair dependence; distinct mechanism from PARP inhibitors
Endpoint context: reported synthetic lethality model response
PARP1 deficiency synthetic lethality IC50

Guanine Nucleobase Alkylation Preference: Base-Specific Reactivity Profile

2-Chloro-N,N-diethylethanamine hydrochloride (CDEAH) exhibits preferential alkylation of guanine nucleobases, forming DNA adducts that are substrates for PARP1-dependent base excision repair (BER) and nucleotide excision repair (NER) pathways [1]. This base specificity contrasts with other alkylating agents such as methyl methanesulfonate (MMS), which predominantly alkylates guanine-N7 and adenine-N3 positions, and temozolomide, which generates O⁶-methylguanine lesions that signal through mismatch repair [2]. The distinct adduct spectrum of CDEAH dictates its unique repair pathway dependencies and cellular processing kinetics [1].

Guanine Alkylation Preference
Class-level inference
Preferential guanine-N7 adducts; substrates for PARP1-dependent BER/NER
Enables targeted BER/NER pathway investigation; adduct spectrum differs from MMS/TMZ
Class inference; validate in specific experimental system
nucleobase alkylation DNA adduct guanine specificity

Hydrochloride Salt vs. Free Base: Stability and Handling Differentiation

The hydrochloride salt of 2-chloro-N,N-diethylethanamine (CAS 869-24-9) is a crystalline solid with a melting point range of 206-212°C, whereas the free base (CAS 100-35-6) is a liquid with a boiling point of 114°C and flash point of 22.8°C [1]. The solid hydrochloride form offers distinct handling advantages: reduced volatility, elimination of flammability concerns associated with the 22.8°C flash point of the free base, and compatibility with long-term storage at ambient or refrigerated conditions without the degradation risks inherent to the hygroscopic and reactive free base liquid [2].

HCl Salt vs. Free Base Handling
Head-to-head
Solid (mp 206–212°C) vs. liquid (bp 114°C, flash 22.8°C)
Salt form reduces volatility and flammability; recommended for in vivo dosing
Consider physical state for experimental workflow
salt form storage stability hydrochloride

Amiodarone EP Impurity H: Defined Regulatory Identity vs. Generic Alkylating Agents

2-Chloro-N,N-diethylethanamine is codified as Amiodarone EP Impurity H (free base per European Pharmacopoeia) and Amiodarone USP Related Compound H (hydrochloride salt per United States Pharmacopeia) [1]. This regulatory designation establishes a specific, quality-controlled identity that generic alkylating agents or alternative nitrogen mustards do not possess for Amiodarone analytical applications . The compound is supplied with comprehensive characterization data compliant with regulatory guidelines for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of Amiodarone [1].

Amiodarone EP/USP Identity
Supporting evidence
Designated EP Impurity H (free base) / USP Related Compound H (HCl)
Mandatory for regulatory-compliant Amiodarone impurity profiling
Generic alkylators lack pharmacopeial designation
pharmaceutical impurity Amiodarone EP reference standard

Validated Application Scenarios for 2-Chloro-N,N-diethylethanamine (CAS 100-35-6) Based on Differential Evidence


PARP1-Dependent DNA Repair Research: Synthetic Lethality and Mechanistic Studies

The monofunctional alkylating activity of 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) enables precise investigation of PARP1-dependent base excision repair (BER) pathways [1]. Treatment of PARP1-deficient cells with CDEAH leads to accumulation of DNA strand breaks, S-phase arrest, and activation of the DNA damage response, with selective inhibition of PARP1-deficient xenograft tumor growth compared to isogenic PARP1-proficient tumors [2]. This selective toxicity profile supports use in synthetic lethality studies and as a chemical probe for dissecting BER/NER pathway crosstalk, distinct from PARP inhibitors that act through enzyme inhibition rather than damage induction [1]. Procurement of the hydrochloride salt (CAS 869-24-9) is recommended for in vivo studies due to improved handling and dosing reproducibility [3].

Amiodarone Pharmaceutical Quality Control: EP/USP Impurity Reference Standard

As the designated Amiodarone EP Impurity H (free base) and USP Related Compound H (hydrochloride), 2-chloro-N,N-diethylethanamine serves as a critical reference standard for analytical method development, validation, and quality control in Amiodarone active pharmaceutical ingredient (API) and finished dosage form manufacturing [1]. The compound is supplied with full characterization data and traceability to pharmacopeial standards, supporting HPLC method validation for impurity profiling, stability-indicating method development, and release testing compliant with ICH guidelines [2]. This application is unique to this specific alkylating agent and cannot be fulfilled by generic nitrogen mustard analogs lacking pharmacopeial designation [1].

Synthesis of Nitrogen Mustard Derivatives: Intermediate for Melphalan and Melflufen Production

2-Chloro-N,N-diethylethanamine and related N,N-disubstituted 2-chloroethylamines are employed as key intermediates in synthetic routes toward pharmaceutical nitrogen mustard derivatives, including melphalan and melflufen [1]. Patent literature describes improved processes for converting aromatic primary amines to aromatic N,N-bis-chloroethyl amines using chloroacetic acid and reducing agents, wherein the 2-chloroethylamine architecture serves as a critical building block [2]. The monofunctional nature of this chloroethylamine precursor allows for controlled stepwise construction of bifunctional mustard pharmacophores, avoiding the handling and toxicity challenges associated with direct use of fully formed bifunctional mustards in early synthetic steps [2].

Aminoalkylation Reagent: Synthesis of Tetrasubstituted Diethylenetriamines

Preparative procedures have been developed for the synthesis of N¹,N¹,N³,N³-tetrasubstituted diethylenetriamines via aminoalkylation of N,N-disubstituted ethylenediamines with N,N-disubstituted 2-chloroethylamines including 2-chloro-N,N-diethylethanamine [1]. The N,N-diethyl substitution pattern of this specific chloroethylamine modulates the steric and electronic properties of the resulting polyamine products compared to analogs bearing different N-substituents (e.g., N,N-dimethyl or N,N-dipropyl variants), enabling tailored ligand design for coordination chemistry and catalysis applications [2].

Application
Selection Property
Validation Focus
PARP1 Repair Pathway Studies
Monofunctional alkylation; guanine-N7 adduct profile
BER/NER endpoint response; synthetic lethality model context
Amiodarone QC Impurity Profiling
EP/USP reference standard designation
HPLC method validation; regulatory impurity limit testing
Nitrogen Mustard Derivative Synthesis
Controlled monofunctional chloroethyl intermediate
Stepwise bifunctional mustard assembly; safety handling
Tetrasubstituted Polyamine Synthesis
N,N-diethyl steric/electronic modulation
Ligand design for coordination chemistry applications

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